molecular formula C8H13NOS B8691932 5-Hydroxymethyl-2-(2-methylpropyl)thiazole

5-Hydroxymethyl-2-(2-methylpropyl)thiazole

Cat. No.: B8691932
M. Wt: 171.26 g/mol
InChI Key: WFDMPHVGYRVFMV-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2-(2-methylpropyl)thiazole is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

[2-(2-methylpropyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C8H13NOS/c1-6(2)3-8-9-4-7(5-10)11-8/h4,6,10H,3,5H2,1-2H3

InChI Key

WFDMPHVGYRVFMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(S1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Isovalerothioamide (6.0 g, 51 mmol) and ethyl formylchloroacetate (Heterocycles 32 (4), 693-701, (1991), 5.0 g, 33 mmol) are dissolved in dry DMF (20 mL), and heated to 95 degrees C. for 4 hours. The reaction is subsequently cooled to 0 degrees C., and cold water (50 mL) is added. The mixture is basified to pH=8 with solid sodium bicarbonate, then extracted with ether (3×35 mL). The combined organic extracts are washed with water, then saline and dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography (ethyl acetate/hexanes 4-10% elution) to give the desired product. NMR (CDCl3, 300 MHz) δ 8.27, 4.45-4.30, 3.70-3.50, 3.00-2.80, 2.30-2.10, 1.40-1.20, and 1.10-0.90.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(2-methylpropyl)thiazole-5-carboxylate (2.05 g, 9.6 mmol) in THF (10 mL) is added dropwise with stirring to a suspension of lithium aluminum hydride (730 mg, 19 mmol) in dry THF (50 mL) at 0 degrees C. Upon complete addition, the reaction mixture is allowed to stir at 20-25 degrees C. The reaction mixture is cooled to 0 degrees C., and water (0.75 mL), aqueous sodium hydroxide (15%, 0.75 mL), and water (2.25 mL) is added in succession. This mixture is stirred at 0 degrees C. for 1 hour, then filtered through diatomaceous earth, (THF and chloroform). The filtrate is concentrated to give 5-hydroxymethyl-2-(2-methylpropyl)thiazole, MS(ESI): MH+: 172.1.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Three

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